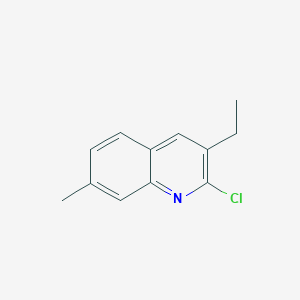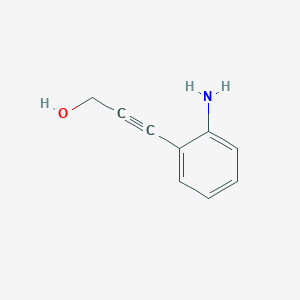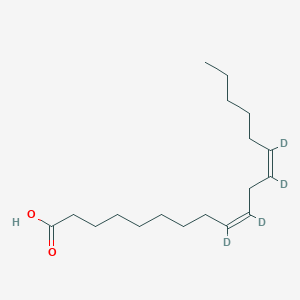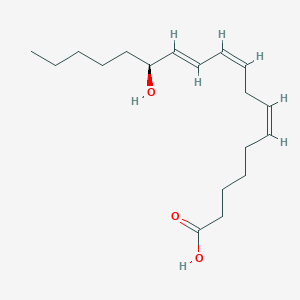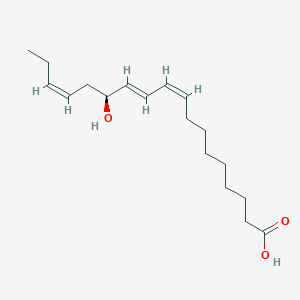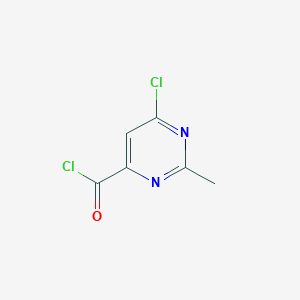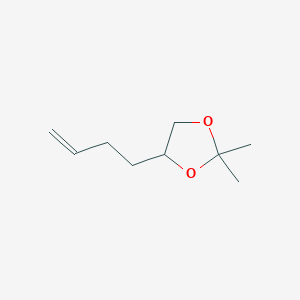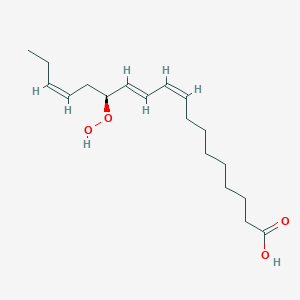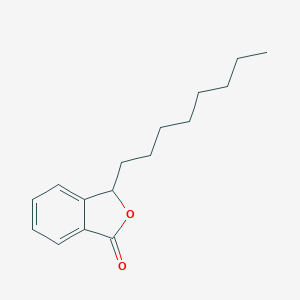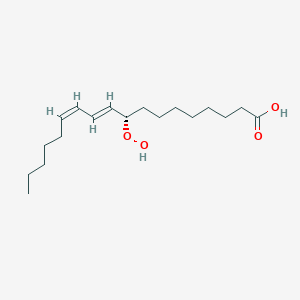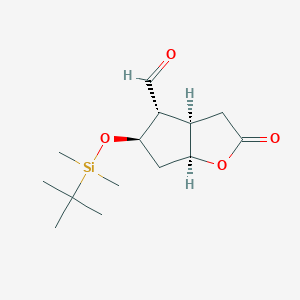
Lactone Aldéhyde TBS-Corey
Vue d'ensemble
Description
Applications De Recherche Scientifique
TBS-Corey Lactone Aldehyde is primarily used as an intermediate in the synthesis of prostaglandins and their analogs . Prostaglandins are local hormones that control various physiological processes, making this compound valuable in:
Chemistry: Synthesis of complex molecules and intermediates.
Biology: Studying the role of prostaglandins in biological systems.
Medicine: Development of prostaglandin-based drugs for various therapeutic applications.
Industry: Large-scale production of prostaglandin derivatives for pharmaceutical use.
Mécanisme D'action
Target of Action
TBS-Corey Lactone Aldehyde is primarily used as an intermediate in the synthesis of prostaglandins and their analogs . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals .
Mode of Action
Instead, it is used to synthesize prostaglandins, which then interact with their respective targets .
Biochemical Pathways
The compound plays a crucial role in the cyclooxygenase pathway, which is involved in the synthesis of prostaglandins . Prostaglandins synthesized from TBS-Corey Lactone Aldehyde can have modifications in the alpha chain, the omega chain, or both .
Result of Action
The result of TBS-Corey Lactone Aldehyde’s action is the production of prostaglandins and their analogs . These compounds have a wide range of physiological effects, including the regulation of inflammation, blood flow, the formation of blood clots, and the induction of labor .
Action Environment
The efficacy and stability of TBS-Corey Lactone Aldehyde, like many chemical compounds, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals.
Méthodes De Préparation
La synthèse du lactone aldéhyde de Corey-TBS implique plusieurs étapes, à partir de composés disponibles dans le commerce. Une méthode efficace est une préparation énantiosélective en un seul pot et économique en temps utilisant une réaction domino Michael/Michael catalysée par un éther silylique de diphenylprolinol . Cette réaction fournit le noyau cyclopentanone substitué d'une manière (3 + 2) cycloadditive formelle . Les étapes suivantes comprennent :
- Réduction de l'aldéhyde.
- Réduction stéréosélective de la cétone.
- Lactonisation.
- Oxydation de Tamao–Fleming pour la transformation de la liaison C–Si en une liaison C–O .
Analyse Des Réactions Chimiques
Le lactone aldéhyde de Corey-TBS subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé pour former des acides carboxyliques.
Réduction : Les groupes aldéhyde et cétone peuvent être réduits en alcools.
Substitution : Le groupe tert-butyldiméthylsilyle peut être substitué dans des conditions spécifiques.
Les réactifs courants utilisés dans ces réactions comprennent les acides forts et faibles, les bases, les organométalliques, les acides de Lewis, les oxydants et les réducteurs . Les principaux produits formés à partir de ces réactions sont des dérivés de la prostaglandine avec des modifications dans les chaînes alpha et oméga .
4. Applications de la recherche scientifique
Le lactone aldéhyde de Corey-TBS est principalement utilisé comme intermédiaire dans la synthèse des prostaglandines et de leurs analogues . Les prostaglandines sont des hormones locales qui contrôlent divers processus physiologiques, ce qui rend ce composé précieux dans :
Chimie : Synthèse de molécules et d'intermédiaires complexes.
Biologie : Étude du rôle des prostaglandines dans les systèmes biologiques.
Médecine : Développement de médicaments à base de prostaglandine pour diverses applications thérapeutiques.
Industrie : Production à grande échelle de dérivés de prostaglandine pour un usage pharmaceutique.
5. Mécanisme d'action
Le mécanisme d'action du lactone aldéhyde de Corey-TBS implique son rôle d'intermédiaire dans la synthèse des prostaglandines. Les prostaglandines exercent leurs effets en se liant à des récepteurs spécifiques à la surface des cellules, déclenchant diverses voies de signalisation intracellulaires . Ces voies régulent des processus tels que l'inflammation, le flux sanguin et la formation de caillots sanguins .
Comparaison Avec Des Composés Similaires
Le lactone aldéhyde de Corey-TBS est unique en raison de sa structure hydroxyle protégée, ce qui en fait un intermédiaire polyvalent pour la synthèse de prostaglandines . Des composés similaires comprennent :
Lactone de Corey : Un autre intermédiaire utilisé dans la synthèse de prostaglandines mais qui ne possède pas la protection hydroxyle.
Éthanolamide de prostaglandine E2 : Un dérivé de prostaglandine utilisé dans la recherche.
Le lactone aldéhyde de Corey-TBS se distingue par sa capacité à faciliter la synthèse de dérivés de la prostaglandine avec des modifications dans les chaînes alpha et oméga .
Propriétés
IUPAC Name |
(3aR,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4Si/c1-14(2,3)19(4,5)18-12-7-11-9(10(12)8-15)6-13(16)17-11/h8-12H,6-7H2,1-5H3/t9-,10-,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCQNBJFWQERSS-WISYIIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC2C(C1C=O)CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H]2[C@@H]([C@H]1C=O)CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64091-14-1 | |
| Record name | (3aR,4R,5R,6aS)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64091-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Cyclopenta[b]furan-4-carboxaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]hexahydro-2-oxo-, [3aR-(3aα,4α,5β,6aα)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


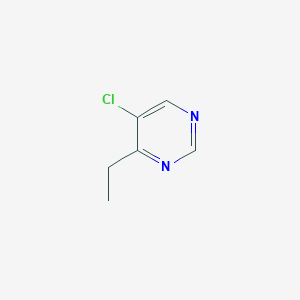
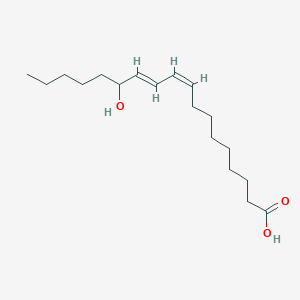
![(2S)-4-[(13R)-13-Hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B163636.png)
